(1H-indazol-3-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
(1H-indazol-3-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N6O and its molecular weight is 374.448. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to (1H-indazol-3-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone have been synthesized and evaluated for their antimicrobial activity. For instance, the synthesis of new pyridine derivatives and their subsequent evaluation against various bacterial and fungal strains have revealed variable and modest antimicrobial activities (Patel, Agravat, & Shaikh, 2011). These findings suggest the potential of similar compounds for further exploration in antimicrobial research.
Anti-Inflammatory Applications
Similar derivatives, specifically piperazine derivatives, have been synthesized and tested for anti-inflammatory activity using in-vivo methods. The results showed that certain compounds demonstrated potent anti-inflammatory effects, suggesting the relevance of these molecular frameworks in developing new anti-inflammatory agents (Patel, Karkhanis, & Patel, 2019).
Anti-mycobacterial Chemotypes
The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as new anti-mycobacterial chemotypes, with some derivatives showing promising anti-tubercular activity. This underscores the potential of such compounds in contributing to the treatment of mycobacterial infections, including tuberculosis (Pancholia et al., 2016).
Cytotoxic and Apoptosis-Inducing Agents
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been studied for their cytotoxic activity against various cancer cell lines and have shown to induce apoptosis in specific cancer cells. This highlights the compound's relevance in cancer research and its potential as a therapeutic agent (Manasa et al., 2020).
Mechanism of Action
Target of Action
Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mode of Action
It is known that indazole-containing compounds interact with their targets to inhibit their function .
Biochemical Pathways
Indazole-containing compounds are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that imidazole, a five-membered heterocyclic moiety that is part of the compound, is highly soluble in water and other polar solvents .
Result of Action
Indazole-containing compounds have been found to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .
Properties
IUPAC Name |
1H-indazol-3-yl-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-25-18-9-5-4-8-17(18)22-19(25)14-26-10-12-27(13-11-26)21(28)20-15-6-2-3-7-16(15)23-24-20/h2-9H,10-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIXQGFBNXBAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=NNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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